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Compound of Interest

Compound Name: 2-(2,5-Dimethoxyphenyl)oxirane

CAS No.: 83436-65-1

Cat. No.: B2505552 Get Quote

Executive Summary & Chemical Context[1][2][3]
The "2,5-dimethoxy" substitution pattern is the structural hallmark of a vast class of

psychoactive phenethylamines (e.g., 2C-B, 2C-I) and amphetamines (e.g., DOI, DOB).[1] While

the primary clearance pathways for these compounds involve O-demethylation (mediated by

CYP2D6) and oxidative deamination (mediated by MAO), a critical, often overlooked pathway

is aromatic hydroxylation.[1]

This guide focuses specifically on the arene oxide (epoxide) intermediate formed during this

hydroxylation. Unlike stable synthetic epoxides, these are transient, electrophilic metabolic

intermediates.[1] Their formation represents a "structural alert" in drug development because

they can escape enzymatic detoxification to form covalent adducts with cellular proteins or

DNA, potentially leading to idiosyncratic hepatotoxicity or neurotoxicity.[1]

This document details the mechanistic formation of these epoxides, their downstream fate (NIH

shift vs. hydration), and the industry-standard protocols for trapping and identifying them.[1]

Mechanistic Foundations: The Arene Oxide Pathway
The Electronic Environment
The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring due to the

mesomeric (
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) effect of the two methoxy groups. This activates the ring toward electrophilic attack by the
high-valent Iron-Oxo species (Compound I) of Cytochrome P450 enzymes.[1]

However, the regiochemistry is constrained.[1] In bioactive analogs (e.g., 2C-B, DOI), the para

(C4) position is typically blocked by a halogen or alkyl group.[1] Consequently, epoxidation

occurs primarily at the C3-C4 or C5-C6 bond, generating a transient arene oxide.[1]

The Fate of the Epoxide
Once formed, the 2,5-dimethoxy-arene oxide is unstable and follows one of three divergent

pathways:

The NIH Shift (Rearrangement): The epoxide spontaneously rearranges to a phenol

(hydroxy-metabolite) to restore aromaticity.[1] This involves a 1,2-hydride shift.[1]

Epoxide Hydrolase (Hydration): Microsomal Epoxide Hydrolase (mEH) attacks the epoxide

with water, forming a trans-dihydrodiol.[1] These are often unstable and can dehydrate back

to phenols or oxidize to catechols/quinones.[1]

Glutathione Conjugation (Detoxification): Glutathione S-Transferase (GST) or direct

nucleophilic attack by intracellular glutathione (GSH) opens the ring, forming a stable adduct.

[1] This is the diagnostic marker for the existence of the epoxide.

Pathway Visualization
The following diagram illustrates the metabolic divergence of a generic 4-substituted-2,5-

dimethoxybenzene.
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Figure 1: Metabolic divergence of the 2,5-dimethoxy-arene oxide intermediate.[1][2] Note the

competition between detoxification (GSH) and bioactivation (Quinone formation).
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Experimental Protocol: Reactive Metabolite
Trapping
To confirm the formation of the epoxide intermediate, one cannot isolate it directly due to its

half-life (often <1 second).[1] Instead, we use a Glutathione (GSH) Trapping Assay.[1]

Objective
To intercept the electrophilic arene oxide with a "soft" nucleophile (GSH) before it rearranges to

a phenol, thereby proving its transient existence.[1]

Materials & Reagents
Test Compound: 10 mM stock in DMSO (e.g., 2C-B, DOI).

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

[1]

Trapping Agent: Reduced L-Glutathione (GSH), 100 mM stock in water.[1]

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow Methodology
Pre-Incubation:

Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).[1]

Add GSH (final conc. 5 mM). Note: High GSH is required to outcompete the intramolecular

NIH shift.

Add Test Compound (final conc. 10 µM).[1]

Equilibrate at 37°C for 5 minutes.

Initiation:
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Add NADPH (final conc. 1 mM) to start the reaction.[1]

Control A: Minus NADPH (detects non-CYP stability).[1]

Control B: Minus GSH (detects stable metabolites only).[1]

Incubation:

Incubate at 37°C with shaking for 60 minutes.

Termination:

Add 3 volumes of ice-cold Quenching Solution.[1]

Centrifuge at 4,000 x g for 15 minutes to pellet proteins.

Analysis (LC-MS/MS):

Inject supernatant onto a C18 UHPLC column.[1]

Mass Spec Settings: Operate in Positive Ion Mode (ESI+).

Scan Types:

Full Scan: Look for [M + GSH + H]⁺.[1] (Mass shift: +307 Da).[1]

Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).

Precursor Ion Scan: Monitor precursors of m/z 272 (if negative mode) or specific

fragment ions.[3]

Workflow Visualization
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Figure 2: Step-by-step workflow for the Glutathione Trapping Assay in Human Liver

Microsomes.

Data Interpretation & Toxicological Implications[1]
[2][4][6][7][8][9][10][11]
Identifying the Adducts
When analyzing the MS data, the observation of a GSH adduct confirms the epoxide

intermediate. The position of the GSH addition indicates where the epoxide opened.

Structural Feature Mass Shift (vs Parent) Interpretation

Monohydroxy (Phenol) +16 Da
Stable metabolite (NIH shift

product).[1]

Dihydrodiol +34 Da Epoxide Hydrolase product.[1]

GSH Adduct +307 Da
Positive confirmation of

reactive epoxide.

GSH + Oxygen +323 Da

Adduct formed on a

hydroxylated metabolite

(Quinone-thioether).[1]

Structural Alerts in Drug Design
For 2,5-dimethoxy compounds, the metabolic stability is heavily influenced by the substituent at

the 4-position (para).[1]

Halogens (Br, I, Cl): These are electron-withdrawing but bulky.[1] They generally block

metabolism at C4, forcing the enzyme to attack the 2,5-dimethoxy ring system or the alkyl

side chain.[1]

Alkyl Groups (Methyl, Ethyl): These are liable to benzylic hydroxylation, which competes with

ring epoxidation.[1]

Risk Assessment: If a significant % of the parent compound is converted to GSH adducts (>1-

2% of total turnover), the compound has a high "Body Burden" of reactive metabolites. This
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correlates with a higher risk of Drug-Induced Liver Injury (DILI).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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